molecular formula C23H46O B3061239 2-Tricosanone CAS No. 7320-54-9

2-Tricosanone

Cat. No. B3061239
CAS RN: 7320-54-9
M. Wt: 338.6 g/mol
InChI Key: HMGAHRPPRPQDAS-UHFFFAOYSA-N
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Description

2-Tricosanone is a long-chain ketone that has been extensively studied for its various scientific applications. It is a colorless, odorless, and waxy solid that is insoluble in water but soluble in organic solvents. This compound is widely used in the field of biochemistry, pharmacology, and material science due to its unique chemical properties.

Scientific Research Applications

1. Impurity Analysis in Pharmaceutical Products

2-Tricosanone has been identified as an impurity in certain pharmaceutical products. For instance, it was found as an impurity in Polysorbate 80, a component used in biopharmaceutical drug products. The presence of 2-Tricosanone was not due to degradation but was an inherent part of the raw material. This finding underscores the importance of controlling such impurities in pharmaceutical manufacturing to prevent visible particle formation in drug products (Hampl et al., 2018).

2. Catalytic Conversion in Chemical Reactions

2-Tricosanone has been studied in the context of chemical reactions, specifically in the transformation of methyl laurate (an ester) to tricosanone-12 using a Sn-Ce-Rh-O catalyst. This research indicates that long-chain esters can be effectively converted to ketones, such as tricosanone, using specific catalysts, which has implications for various chemical synthesis processes (Klimkiewicz & Teterycz, 2002).

3. Role in Natural Products Chemistry

In the field of natural products chemistry, compounds structurally related to 2-tricosanone, such as 2-alkylchromanones, have been isolated from natural sources like Polygonum aubertii Henry. These compounds, including variations like 2-tricosyl-2,5,7-trihydroxy-chromanone, contribute to our understanding of the chemical diversity in nature and potential applications in medicinal chemistry (Zhao et al., 2010).

properties

IUPAC Name

tricosan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGAHRPPRPQDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993923
Record name Tricosan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tricosanone

CAS RN

7320-54-9
Record name 2-Tricosanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7320-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tricosanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricosan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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